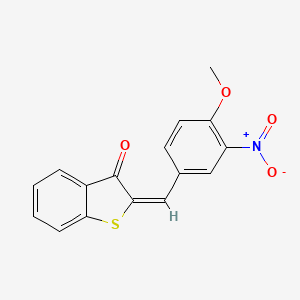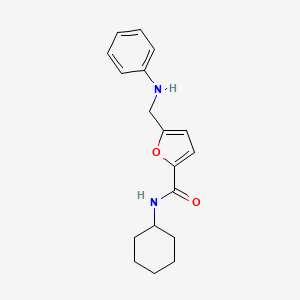![molecular formula C19H24N4O2S B5539456 4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)
4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazolyl quinolones involves complex organic reactions, highlighting the intricacies of heterocyclic chemistry. A common approach includes the one-pot synthesis method where precursors like ethyl acetoacetate and hydrazine hydrate react under specific conditions to form triazolyl derivatives. For instance, compounds similar to the target molecule have been synthesized through reactions involving quinoline derivatives and other heterocyclic moieties, demonstrating the versatility and complexity of these synthetic routes (Abdel-Mohsen, 2014).
Scientific Research Applications
Antimicrobial Activity of Quinoline and Triazole Derivatives
Synthesis and Antimicrobial Properties : Various studies have synthesized quinoline and triazole derivatives, exploring their potential as antimicrobial and antifungal agents. For instance, derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline demonstrated significant antimicrobial activities, suggesting that compounds with similar structures could be developed as therapeutic agents against bacterial and fungal infections (Shawkat A. Abdel-Mohsen, 2003).
Synthesis of New Quinazolines and Their Antimicrobial Potential : Research into quinazoline compounds, closely related to quinolines, has shown that these derivatives can be synthesized with potential antimicrobial properties, indicating a promising route for developing new antibacterial and antifungal treatments (N. Desai, P. N. Shihora, D. Moradia, 2007).
Antimicrobial and Antifungal Activity of Triazole-Containing Quinoline Moieties : A study on substituted 1,2,3-triazoles derived from 4-azido-2,8-bistrifluoromethylquinoline unveiled broad-spectrum antimicrobial activity, highlighting the impact of substituents on antimicrobial efficacy and suggesting these frameworks as bases for further antimicrobial drug development (V. Sumangala, B. Poojary, N. Chidananda, Jennifer Fernandes, N. Kumari, 2010).
properties
IUPAC Name |
4-[2-(2-hydroxybutyl)-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(24)12-23-19(20-17(21-23)9-10-26-3)15-11-18(25)22(2)16-8-6-5-7-14(15)16/h5-8,11,13,24H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFCAXELKYSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=NC(=N1)CCSC)C2=CC(=O)N(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)
![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)


![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)



![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)